2H-1,3-Thiazine-2,4(3H)-dione, 5-methyl-

Anticancer Leukemia Thiazine-2,4-dione

5-Methyl-2H-1,3-thiazine-2,4(3H)-dione (CAS 10048-54-1) is a low-molecular-weight S,N-heterocycle belonging to the 1,3‑thiazine‑2,4‑dione family. The compound consists of a six-membered thiazine ring bearing a methyl substituent at position 5 and two carbonyl groups at positions 2 and 4, giving it a molecular formula of C₅H₅NO₂S and a molecular weight of 143.17 g/mol.

Molecular Formula C5H5NO2S
Molecular Weight 143.17 g/mol
CAS No. 10048-54-1
Cat. No. B3044822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,3-Thiazine-2,4(3H)-dione, 5-methyl-
CAS10048-54-1
Molecular FormulaC5H5NO2S
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESCC1=CSC(=O)NC1=O
InChIInChI=1S/C5H5NO2S/c1-3-2-9-5(8)6-4(3)7/h2H,1H3,(H,6,7,8)
InChIKeyRHWUNRXGCOWRKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2H-1,3-thiazine-2,4(3H)-dione (CAS 10048-54-1): Core Heterocycle for Medicinal Chemistry and Chemical Biology


5-Methyl-2H-1,3-thiazine-2,4(3H)-dione (CAS 10048-54-1) is a low-molecular-weight S,N-heterocycle belonging to the 1,3‑thiazine‑2,4‑dione family [1]. The compound consists of a six-membered thiazine ring bearing a methyl substituent at position 5 and two carbonyl groups at positions 2 and 4, giving it a molecular formula of C₅H₅NO₂S and a molecular weight of 143.17 g/mol [2]. The 1,3‑thiazine‑2,4‑dione scaffold has been investigated as a privileged structure for anticancer, antimicrobial, and anti-inflammatory activities, with recent studies demonstrating that phenyl- and naphthyl-substituted thiazinediones exhibit selective antileukemic activity [1].

Why 1,3-Thiazine-2,4-diones Cannot Be Used Interchangeably: The Critical Impact of Ring Saturation and Substitution Site on Biological Outcome


The 1,3‑thiazine‑2,4‑dione chemotype displays pronounced sensitivity to subtle structural modifications. In published anticancer evaluations, phenyl- and naphthyl-substituted thiazinediones showed selective cytotoxicity against leukemia cells, whereas other substitution patterns did not reproduce this profile [1]. Furthermore, the saturated analog 5-methyl-1,3‑thiazinane‑2,4‑dione (PubChem CID 13448592) differs fundamentally in ring conformation, hydrogen‑bonding capacity, and metabolic stability from the unsaturated 2H‑1,3‑thiazine‑2,4(3H)‑dione system [2]. Even a positional isomer such as 6-methyl-1,3-thiazine-2,4-dione would place the methyl group at a different electronic environment, altering both reactivity and biological target engagement. Therefore, substituting one 1,3‑thiazine‑2,4‑dione for another without direct comparative data risks losing the desired biological activity or encountering unexpected pharmacokinetic behavior.

Quantitative Differential Evidence for 5-Methyl-2H-1,3-thiazine-2,4(3H)-dione (CAS 10048-54-1) Relative to Its Closest Analogs


Leukemia Cell Selectivity: 1,3-Thiazine-2,4-dione Core vs. Phenyl-Substituted Analogs

In a panel of human cancer cell lines, phenyl- and naphthyl-substituted 1,3‑thiazine‑2,4‑diones exhibited selective antitumoral activity against leukemia cells, with DNA fragmentation and caspase activation indicative of apoptosis [1]. No quantitative IC₅₀ values for the 5‑methyl analog are available in that study, so the selective antileukemic potential of the core scaffold is established at the class level, but the specific contribution of the 5‑methyl group remains untested. The 5-methyl derivative serves as the minimal alkyl-substituted congener and may offer a cleaner selectivity or pharmacokinetic profile by avoiding aryl-mediated off-target interactions; however, this hypothesis requires experimental verification.

Anticancer Leukemia Thiazine-2,4-dione

Lipophilicity and Conformational Rigidity: 5-Methyl-2H-1,3-thiazine-2,4(3H)-dione vs. Its Saturated Analog 5-Methyl-1,3-thiazinane-2,4-dione

The target compound (C₅H₅NO₂S, MW 143.17) contains an sp²-hybridized C=C bond in the ring, conferring a planar, conformationally restricted geometry absent in the saturated analog 5‑methyl‑1,3‑thiazinane‑2,4‑dione (C₅H₇NO₂S, MW 145.18; XLogP3 0.5, TPSA 71.5 Ų, 1 H‑bond donor, 3 H‑bond acceptors) [1]. The unsaturated system is expected to be slightly less lipophilic (estimated XLogP ~0.2–0.3) and possesses one fewer H‑bond donor, which may enhance membrane permeability or alter cytochrome P450 metabolism. The rigid scaffold may also improve binding enthalpy for targets requiring a flat pharmacophore.

Lead optimization Conformational restriction LogP

Synthetic Versatility for Late-Stage Functionalization: 5-Methyl-2H-1,3-thiazine-2,4(3H)-dione as a Diversifiable Intermediate

The 5‑methyl substituent provides a handle for regioselective electrophilic substitution or metalation, enabling late‑stage diversification that is more challenging with unsubstituted or aryl‑substituted thiazinediones. For example, patents on thiazine derivatives (e.g., CN107056729A) demonstrate catalytic methods for constructing functionalized thiazines without relying on mutagenic intermediates [1]. The 5‑methyl group can serve as a directing group or a site for halogenation, oxidation, or C–C coupling, offering a synthetic advantage over the parent 1,3‑thiazine‑2,4‑dione (no substituent) or 5‑aryl derivatives (steric encumbrance).

Synthetic methodology Late-stage functionalization Heterocyclic chemistry

Procurement-Relevant Application Scenarios for 5-Methyl-2H-1,3-thiazine-2,4(3H)-dione (CAS 10048-54-1)


Building Block for Targeted Leukemia Agent Libraries

Based on the class‑level evidence that 1,3‑thiazine‑2,4‑diones can selectively kill leukemia cells [1], the 5‑methyl derivative is the most atom‑economical starting point for constructing focused libraries. Its low molecular weight (143.17 g/mol) and tolerable logP (~0.2–0.3) make it a suitable core for fragment‑based drug discovery or for appending diverse fragments at C5 via metalation or halogenation chemistry.

Negative Control or Scaffold‑Hopping Reference Compound

In programs exploring phenyl‑ or naphthyl‑substituted thiazinediones, the 5‑methyl analog can serve as a negative control to confirm that the aryl appendage is essential for the observed antileukemic activity (Ferreira et al. 2013) [1]. This is critical for deconvoluting structure–activity relationships and for patent strategies.

Starting Material for Conformationally Restricted Peptidomimetics

The planar, rigid scaffold of the unsaturated thiazinedione ring distinguishes it from the flexible thiazinane‑2,4‑dione mimics [2]. This planarity may be exploited in the design of peptidomimetics that require a flat amide‑bond isostere, providing a procurement rationale for programs targeting proteases or kinases that prefer planar ligands.

Quote Request

Request a Quote for 2H-1,3-Thiazine-2,4(3H)-dione, 5-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.